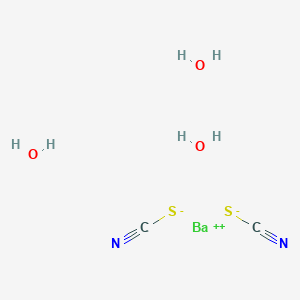
Sodium 3-carboxy-1-(hydroxyamino)-1-oxopropane-2-sulfonate
Übersicht
Beschreibung
Sodium 3-carboxy-1-(hydroxyamino)-1-oxopropane-2-sulfonate (CHAPS) is a zwitterionic detergent that is widely used in biochemical research. It is a water-soluble molecule that can be used to solubilize and stabilize proteins and other biomolecules. CHAPS is particularly useful for the isolation and purification of membrane proteins, which are often difficult to solubilize using other detergents.
Wissenschaftliche Forschungsanwendungen
1. Agrochemical Product Quality Control
Sodium 3-carboxy-1-(hydroxyamino)-1-oxopropane-2-sulfonate has been identified in the quality control of agrochemical products. A study by Glaubitz and Schmidt (2013) demonstrated its presence in a commercial mixture used in agrochemical formulations. Their research developed a method for quantifying this compound, highlighting its relevance in ensuring the quality of agrochemical products (Glaubitz & Schmidt, 2013).
2. Synthesis and Biological Applications
In the field of chemical synthesis, sodium 3-carboxy-1-(hydroxyamino)-1-oxopropane-2-sulfonate has been utilized in creating water-soluble fluorescent probes for Fe3+ detection. A study by Shi and Zhang (2020) developed compounds based on sodium benzo[c]chromene-2-sulfonate, demonstrating their efficacy in monitoring intracellular Fe3+ in living cells (Shi & Zhang, 2020).
3. Surface Properties and Surfactant Synthesis
Research by Kumar et al. (2015) explored the synthesis of sodium 3-(3-alkyloxy-3-oxopropoxy)-3-oxopropane-1-sulfonate, a novel anionic surfactant. The study provided insights into the surfactant’s surface properties, including emulsifying properties and foam stability, suggesting potential applications in various industries (Kumar, Nayak, & Kanjilal, 2015).
Eigenschaften
IUPAC Name |
sodium;4-hydroxy-1-(hydroxyamino)-1,4-dioxobutane-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO7S.Na/c6-3(7)1-2(4(8)5-9)13(10,11)12;/h2,9H,1H2,(H,5,8)(H,6,7)(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTRSTLCTSWPNF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NO)S(=O)(=O)[O-])C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6NNaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635389 | |
| Record name | Sodium 3-carboxy-1-(hydroxyamino)-1-oxopropane-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-carboxy-1-(hydroxyamino)-1-oxopropane-2-sulfonate | |
CAS RN |
1026417-71-9 | |
| Record name | Sodium 3-carboxy-1-(hydroxyamino)-1-oxopropane-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1604138.png)

![4-ethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604140.png)




![4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1604147.png)




![(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B1604157.png)